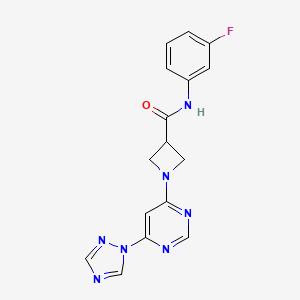

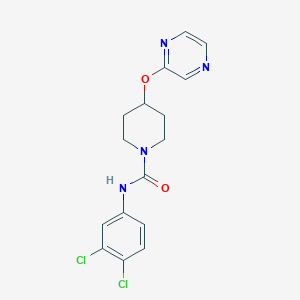

![molecular formula C13H6F3N3O3 B2734884 3-(4-Nitrophenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine CAS No. 339106-18-2](/img/structure/B2734884.png)

3-(4-Nitrophenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which “3-(4-Nitrophenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine” is a part of, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

The researchers guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications

Chemical Synthesis and Rearrangements

- Isoxazole derivatives, including those related to 3-(4-Nitrophenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine, are used in the synthesis of various heterocyclic compounds. For example, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine produces imidazo[1,2-a]pyridines and indoles (Khalafy, Setamdideh, & Dilmaghani, 2002).

Biological Evaluation and Applications

- Isoxazole derivatives have been synthesized and evaluated for their biological activities, such as anti-hepatic cancer and antimicrobial effects. This indicates the potential for compounds like this compound to be used in medicinal chemistry (Hassan et al., 2019).

Crystal Structure Analysis

- The crystal structure of compounds similar to this compound can be determined using techniques like powder diffraction, aiding in the understanding of their chemical properties (Rybakov et al., 2001).

Histochemical Purposes

- Certain p-nitrophenyl substituted compounds have been used for cytochemical purposes, such as the visualization of enzymic activity in tissue sections. This could be relevant for derivatives of this compound in biological research (Nachlas et al., 1957).

Energetic Material Synthesis

- Pyridine-based energetic materials, possibly including those related to the compound , have been synthesized for applications in explosives and propellants (Ma et al., 2018).

Chemical Reactions and Derivatives

- The reactivity of isoxazolo[4,3-b]pyridines, similar to the compound , with various nucleophiles has been studied, which is significant for developing new chemical reactions and derivatives (Bastrakov et al., 2020).

pH Monitoring

- Certain nitroxides, which may include derivatives of this compound, have been shown to be useful for pH monitoring in biomedical applications due to their pH-sensitive EPR spectra (Kirilyuk et al., 2005).

Manufacturing of COMT Inhibitors

- Pyridyl compounds, similar to the compound in focus, have been used as key intermediates in the manufacture of certain COMT inhibitors, showcasing their importance in pharmaceutical synthesis (Kiss, Ferreira, & Learmonth, 2008).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3N3O3/c14-13(15,16)8-5-10-12(17-6-8)11(18-22-10)7-1-3-9(4-2-7)19(20)21/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQXEBIFBRVPKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC3=C2N=CC(=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)

![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2734815.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2734816.png)

![N-(5-chloro-2-methoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2734818.png)

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2734820.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2734821.png)